![molecular formula C20H18ClN3O4 B5663906 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound with potential significance in various fields of chemistry and pharmacology. Its detailed analysis provides insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related acetamides, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, involves complex organic synthesis processes. These methods often include the formation of C-N bonds and the introduction of specific functional groups to achieve the desired molecular structure (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Molecular Structure Analysis
The molecular structure of similar acetamides shows characteristic features like hydrogen bonding and arene interactions, contributing to their stability and reactivity. For example, in the case of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, hydrogen bonds and arene interactions play a crucial role in forming stable molecular sheets (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical behavior of acetamides can involve various interactions, such as C—H⋯O intermolecular interactions, which can significantly influence their reactivity and potential applications in different chemical processes (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Physical Properties Analysis
The physical properties of acetamides like crystal structure, solubility, and melting points are determined using techniques such as X-ray crystallography. These properties are crucial for understanding the compound's behavior under various physical conditions (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's molecular structure. For instance, intramolecular hydrogen bonding and arene interactions can significantly affect the compound's chemical behavior (Narayana et al., 2016).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-15-7-8-17(18(11-15)28-2)22-19(25)12-24-20(26)10-9-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTOCBPEJILSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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